

# reference standard for 6-Hydroxy-1H-indazole-3-carboxaldehyde

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## Compound of Interest

Compound Name: 6-Hydroxy-1H-indazole-3-carboxaldehyde

CAS No.: 885520-11-6

Cat. No.: B3293591

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## An In-Depth Technical Guide to Reference Standards for 6-Hydroxy-1H-indazole-3-carboxaldehyde

This guide provides a comprehensive comparison of reference standards for **6-Hydroxy-1H-indazole-3-carboxaldehyde**, a crucial building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, selecting an appropriate reference standard is a foundational decision that impacts the validity, accuracy, and reproducibility of all subsequent experimental data. This document moves beyond a simple catalog of options to explain the causality behind experimental choices, empowering you to select and validate the standard that best fits your analytical and regulatory needs.

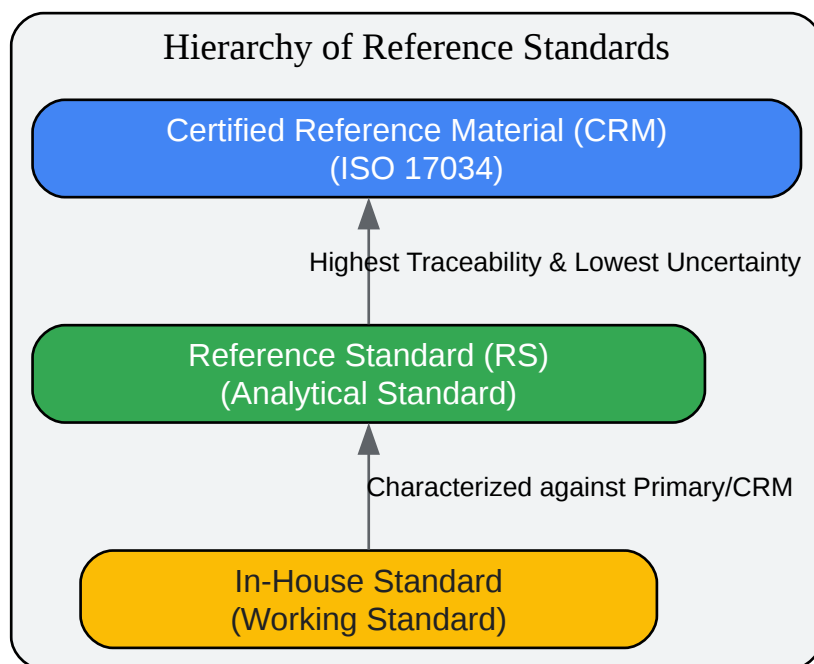
The indazole scaffold is a well-recognized pharmacophore, forming the core of numerous biologically active compounds, including several approved kinase inhibitor drugs.<sup>[1][2]</sup> Specifically, 1H-indazole-3-carboxaldehydes are key intermediates, as the aldehyde group offers a versatile handle for a wide range of chemical transformations to create diverse molecular libraries for drug discovery programs.<sup>[1][3][4][5]</sup> Given its role as a precursor to

potent therapeutic agents, ensuring the identity and purity of **6-Hydroxy-1H-indazole-3-carboxaldehyde** is paramount.

## Part 1: Understanding the Hierarchy of Analytical Standards

The term "reference standard" is not a monolith. It encompasses a spectrum of materials with varying levels of characterization, certification, and traceability. The choice between them is dictated by the application's required precision and regulatory scrutiny.[6][7]

A reference material acts as a benchmark for measuring the purity, potency, and identity of a substance.[7] The primary distinctions lie in the rigor of their certification and the traceability of their assigned values.[8]



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Caption: The hierarchy of analytical reference materials.

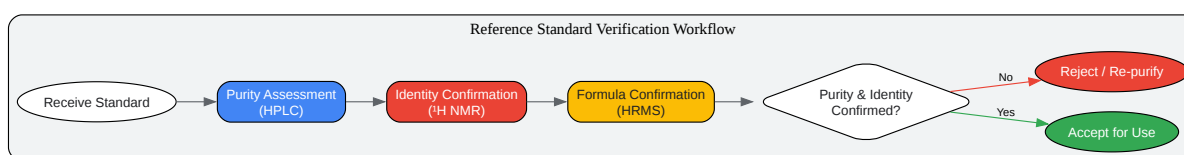
Table 1: Comparison of Reference Standard Grades

Feature	Certified Reference Material (CRM)	Reference Standard (RS) / Analytical Standard	In-House (or Custom Synthesized) Standard
Definition	A material with certified property values, including measurement uncertainty and traceability to SI units. [8]	A compound of suitable purity used as a calibration standard for an assay, often characterized against a primary standard. [9] [10]	A batch of material synthesized or purified within a specific laboratory for routine use.
Production	Produced by accredited organizations under stringent ISO 17034 guidelines. [6][8]	Produced by reputable chemical suppliers, may comply with ISO requirements but with less extensive certification. [6]	Synthesized via established chemical routes, such as the nitrosation of the corresponding indole. [1][4]
Documentation	Comprehensive Certificate of Analysis (CoA) detailing certified value, uncertainty, traceability, and stability. [8]	CoA specifying purity (e.g., by HPLC, NMR), identity, and basic properties. [11]	Internal documentation; characterization data (e.g., NMR, LC-MS spectra) is user-generated.
Traceability	Full metrological traceability to international standards. [8]	Traceability is not always guaranteed or as rigorously documented as a CRM. [8]	Not traceable unless characterized against a CRM.

Ideal Application	Required for regulatory submissions, validation of primary methods, and applications demanding the highest precision.[6]	Routine quality control, instrument calibration, method development, and quantitative analysis in non-regulatory environments.[11]	Exploratory research, preliminary screening, retention time marker, or when a commercial standard is unavailable.[8][10]
Cost	Highest.[12]	Moderate.	Variable; depends on synthesis cost and scale.

## Part 2: Experimental Verification of a 6-Hydroxy-1H-indazole-3-carboxaldehyde Standard

Regardless of the source, a reference standard's utility is underpinned by its verified identity and purity. The following protocols outline a self-validating system using orthogonal analytical techniques to confirm the quality of a given standard.



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Caption: Workflow for the analytical verification of a reference standard.

## Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main component from any impurities, including starting materials, by-products, or degradants. The area percentage of the main peak provides a quantitative measure of purity.

Methodology:

- Preparation of Standard Solution: Accurately weigh approximately 1 mg of the **6-Hydroxy-1H-indazole-3-carboxaldehyde** standard and dissolve it in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 0.5 mg/mL.
- Instrumentation:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).
  - Mobile Phase A: Water with 0.1% Formic Acid.
  - Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm).
  - Injection Volume: 5 μL.
- Analysis: Inject the prepared solution and integrate the resulting chromatogram.
- Calculation: Purity (%) = (Area of the main peak / Total area of all peaks) x 100.

## Protocol 2: Identity Confirmation by <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: <sup>1</sup>H NMR provides a unique fingerprint of a molecule's structure. It confirms the identity by showing the chemical environment, number, and connectivity of protons. The

resulting spectrum should be consistent with the expected structure of **6-Hydroxy-1H-indazole-3-carboxaldehyde**. While specific data for the 6-hydroxy derivative is not widely published, the spectrum can be inferred from related structures.[\[1\]](#)[\[13\]](#)

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the standard in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
- Data Acquisition: Record the <sup>1</sup>H NMR spectrum.
- Interpretation:
  - Aldehyde Proton (-CHO): Expect a singlet at a downfield chemical shift, typically between δ 10.0 and 10.2 ppm.[\[1\]](#)
  - Indazole NH Proton: Expect a very broad singlet, often far downfield (> δ 13 ppm), which may exchange with D<sub>2</sub>O.[\[1\]](#)
  - Aromatic Protons: Expect signals in the aromatic region (δ 7.0 - 8.5 ppm) corresponding to the protons on the benzene ring. The specific splitting patterns will confirm the 6-hydroxy substitution pattern.
  - Hydroxyl Proton (-OH): Expect a singlet whose chemical shift can vary depending on concentration and solvent.

### Protocol 3: Molecular Formula Confirmation by High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition (molecular formula). This orthogonal technique confirms the identity established by NMR.

Methodology:

- Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the standard in a suitable solvent compatible with the ionization source (e.g., Methanol or Acetonitrile).
- Instrumentation: Analyze the sample using an HRMS instrument (e.g., TOF or Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
- Interpretation:
  - The molecular formula of **6-Hydroxy-1H-indazole-3-carboxaldehyde** is  $C_8H_6N_2O_2$ .
  - The theoretical exact mass for  $[M+H]^+$  ( $C_8H_7N_2O_2^+$ ) is 163.0499.
  - The theoretical exact mass for  $[M-H]^-$  ( $C_8H_5N_2O_2^-$ ) is 161.0356.
  - The measured mass should be within a very narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.<sup>[1]</sup>

## Part 3: Comparative Analysis and Recommendations

The choice of standard directly impacts experimental outcomes. The table below presents a hypothetical comparison based on the verification protocols described above.

Table 2: Hypothetical Comparative Data for **6-Hydroxy-1H-indazole-3-carboxaldehyde** Standards

Parameter	Certified Reference Material	Analytical Standard	In-House Standard (Post-Purification)
HPLC Purity	99.9% (with uncertainty statement)	≥98%	96.5%
<sup>1</sup> H NMR	Spectrum consistent with structure; no observable impurities.	Spectrum consistent with structure; minor solvent or known impurity peaks may be present.	Spectrum generally consistent; may show peaks from residual starting material or by-products.
HRMS (m/z)	Measured: 163.0498 [M+H] <sup>+</sup> (Error: -0.6 ppm)	Measured: 163.0502 [M+H] <sup>+</sup> (Error: +1.8 ppm)	Measured: 163.0495 [M+H] <sup>+</sup> (Error: -2.5 ppm)
CoA Provided	Yes, ISO 17034 compliant.	Yes, supplier-specific.	No, user-generated.

#### Recommendations:

- For Quantitative Bioanalysis or Regulatory Filing: A Certified Reference Material (CRM) is non-negotiable. Its certified value and associated uncertainty are required for establishing method accuracy and traceability.[\[6\]](#)[\[7\]](#)
- For Routine QC and R&D Quantitative Assays: A well-characterized Analytical Standard from a reputable supplier offers a practical balance of reliability and cost-effectiveness.[\[6\]](#) It is crucial to perform in-house verification (as per the protocols above) upon receiving a new lot.
- For Early-Stage Discovery and Qualitative Use: An In-House Standard can be perfectly suitable for initial screening, reaction monitoring, or as a retention time marker, provided it is sufficiently characterized to confirm its identity and approximate purity.

By implementing this rigorous, multi-faceted approach to selecting and verifying your reference standard for **6-Hydroxy-1H-indazole-3-carboxaldehyde**, you ensure the integrity and reliability of your research, from initial discovery to late-stage development.

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